molecular formula C13H9Br2NO B15008432 2-bromo-N-(3-bromophenyl)benzamide

2-bromo-N-(3-bromophenyl)benzamide

Cat. No.: B15008432
M. Wt: 355.02 g/mol
InChI Key: QEWGQQJSLQDAPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-N-(3-bromophenyl)benzamide is a brominated benzamide derivative characterized by a benzamide core substituted with bromine at the ortho position (C2) and an N-linked 3-bromophenyl group. This compound is typically synthesized via amidation between 2-bromobenzoyl chloride and 3-bromoaniline under standard coupling conditions, as inferred from analogous protocols in the literature .

Properties

Molecular Formula

C13H9Br2NO

Molecular Weight

355.02 g/mol

IUPAC Name

2-bromo-N-(3-bromophenyl)benzamide

InChI

InChI=1S/C13H9Br2NO/c14-9-4-3-5-10(8-9)16-13(17)11-6-1-2-7-12(11)15/h1-8H,(H,16,17)

InChI Key

QEWGQQJSLQDAPR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC(=CC=C2)Br)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-N-(3-bromophenyl)benzamide typically involves the bromination of benzamide derivatives. One common method is the reaction of 3-bromobenzoyl chloride with 2-bromoaniline in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions: 2-bromo-N-(3-bromophenyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2-bromo-N-(3-bromophenyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-bromo-N-(3-bromophenyl)benzamide involves its interaction with specific molecular targets. The bromine atoms can enhance the compound’s binding affinity to certain proteins or enzymes, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Positional Isomers

2-Bromo-N-(2-bromophenyl)benzamide

This positional isomer () substitutes bromine at both the benzamide C2 and phenyl C2 positions. Key differences include:

2-Bromo-N-(4-bromophenyl)benzamide

Comparison with Substituent Variants

Electron-Donating and Electron-Withdrawing Groups

  • Nitro Substitutents : 4-Bromo-N-(2-nitrophenyl)benzamide () exhibits enhanced polarity due to the nitro group, which may favor crystallographic packing with distinct hydrogen-bonding motifs compared to bromine substituents.

Heterocyclic and Complex Substituents

  • Chromen-2-yl Derivatives : 2-Bromo-N-(4-oxo-4H-chromen-2-yl)benzamide () incorporates a chromene moiety, enabling π-π stacking interactions that are absent in the target compound. This structural feature is critical for applications in fluorescence-based studies or metal coordination .
  • Imidazopyridine Derivatives : MS-0022 (), a smoothened antagonist, highlights how extended aromatic systems (e.g., imidazo[1,2-a]pyridine) enhance biological activity via hydrophobic interactions with protein targets .

Hedgehog (Hh) Pathway Inhibition

MS-0022 (), derived from 2-bromo-N-(substituted phenyl)benzamide, inhibits the Hh pathway at nanomolar concentrations by targeting Smoothened (SMO). The target compound’s 3-bromophenyl group may similarly engage SMO but requires empirical validation .

RXFP1 Agonist Precursor

In -bromo-N-(3-bromophenyl)benzamide serves as a Suzuki-Miyaura coupling substrate to generate RXFP1 agonists. The bromine atoms act as leaving groups, enabling efficient cross-coupling with boronic acids—a reactivity shared with analogs like 2-bromo-N-(tert-butyl)benzamide (87% ee in asymmetric couplings, ) .

Physicochemical Properties

  • Melting Points : 2-Bromo-N-(4-oxo-4H-chromen-2-yl)benzamide (6j, ) melts at 215–218°C, suggesting high thermal stability due to planar chromene systems .
  • Solubility: Polar substituents (e.g., nitro in ) improve aqueous solubility, whereas bromine’s hydrophobicity may limit the target compound’s solubility in non-polar solvents .

Cross-Coupling Reactions

The target compound’s bromine atoms enable participation in Pd-catalyzed reactions:

  • Suzuki-Miyaura Coupling : As demonstrated in , bromine at C2 (benzamide) is reactive, while the meta-bromine on the phenyl group remains inert under selective conditions .
  • Buchwald-Hartwig Amination: Not explicitly cited, but analogous brominated benzamides (e.g., ) undergo amination with high enantioselectivity when paired with chiral ligands .

Cyclization Reactions

Unlike 2-bromo-N-(2-bromophenyl)benzamide (), the target compound’s bromine positions preclude intramolecular cyclization to isoindolinones, underscoring the importance of substituent geometry in reaction pathways .

Biological Activity

2-Bromo-N-(3-bromophenyl)benzamide is a brominated aromatic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound features a benzamide backbone with two bromine substituents, which may influence its reactivity and interaction with biological targets. This article explores the biological activity of 2-bromo-N-(3-bromophenyl)benzamide, summarizing key findings from various studies, and providing insights into its potential applications in drug development.

Chemical Structure and Properties

The molecular formula of 2-bromo-N-(3-bromophenyl)benzamide is C13H10Br2N, indicating the presence of two bromine atoms attached to the aromatic rings. The compound's structure can be represented as follows:

Structure C6H4(Br)C(=O)N(C6H4(Br))C6H4\text{Structure }\text{C}_6\text{H}_4(\text{Br})-\text{C}(=O)-\text{N}(\text{C}_6\text{H}_4(\text{Br}))-\text{C}_6\text{H}_4

Biological Activity Overview

Research has indicated that 2-bromo-N-(3-bromophenyl)benzamide exhibits a range of biological activities, particularly in the context of cancer and infectious diseases. Its mechanism of action is largely attributed to its ability to interact with specific biological targets, influencing cellular processes such as apoptosis and cell proliferation.

Anticancer Activity

Several studies have investigated the anticancer properties of compounds structurally similar to 2-bromo-N-(3-bromophenyl)benzamide. For instance, compounds with similar brominated structures have shown significant antiproliferative effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer cells.

Table 1: Antiproliferative Activity Comparison

Compound NameCell LineIC50 (nM)Mechanism of Action
2-Bromo-N-(3-bromophenyl)benzamideMCF-7TBDInduces apoptosis
N-(4-Bromophenyl)-2-chlorobenzamideMCF-710-33Tubulin destabilization
3-(Prop-1-en-2-yl)-β-lactamMDA-MB-23123-33Inhibition of tubulin polymerization

Note: TBD = To Be Determined based on further studies.

The biological activity of 2-bromo-N-(3-bromophenyl)benzamide may involve the inhibition of critical enzymes or pathways associated with cell survival and proliferation. Studies suggest that it may act as a tubulin destabilizer, similar to other benzanilide derivatives, leading to cell cycle arrest and apoptosis in cancer cells .

Case Studies

  • Antitubercular Activity : A study highlighted the potential for brominated benzamides to serve as lead compounds in the search for new antimycobacterial agents. The structural modifications in these compounds were correlated with enhanced activity against Mycobacterium tuberculosis, suggesting that 2-bromo-N-(3-bromophenyl)benzamide could be explored for similar applications .
  • Dipeptidyl Peptidase-IV Inhibition : Research on related aminobenzamide derivatives indicated their effectiveness in inhibiting DPP-IV, an enzyme crucial for glucose metabolism. This suggests that 2-bromo-N-(3-bromophenyl)benzamide might also possess antidiabetic properties through similar mechanisms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.